1-[2-(azepan-1-yl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde
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Overview
Description
1-[2-(azepan-1-yl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique structure with a bromine atom at the 5-position of the indole ring and an azepane ring attached via an oxoethyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(azepan-1-yl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Attachment of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction. This involves reacting the brominated indole with 1-azepanyl-2-chloroethanone under basic conditions.
Formylation: Finally, the formyl group is introduced at the 3-position of the indole ring using Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent like DMF and POCl3.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(azepan-1-yl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydride.
Major Products:
Oxidation: 1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carboxylic acid.
Reduction: 1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(azepan-1-yl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways involving indole derivatives.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 1-[2-(azepan-1-yl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and neurotransmission, depending on its specific structure and functional groups.
Comparison with Similar Compounds
- 1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde
- 2-(2-(1-azepanyl)-2-oxoethoxy)phenol
Comparison:
- Structural Differences: The presence of different substituents on the indole ring or the azepane ring can significantly alter the compound’s biological activity and chemical reactivity.
- Unique Features: The bromine atom at the 5-position and the formyl group at the 3-position of 1-[2-(azepan-1-yl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde make it unique compared to other similar compounds. These functional groups contribute to its specific interactions with biological targets and its reactivity in chemical reactions.
Properties
Molecular Formula |
C17H19BrN2O2 |
---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
1-[2-(azepan-1-yl)-2-oxoethyl]-5-bromoindole-3-carbaldehyde |
InChI |
InChI=1S/C17H19BrN2O2/c18-14-5-6-16-15(9-14)13(12-21)10-20(16)11-17(22)19-7-3-1-2-4-8-19/h5-6,9-10,12H,1-4,7-8,11H2 |
InChI Key |
OECNCRNSOVZEAR-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Origin of Product |
United States |
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